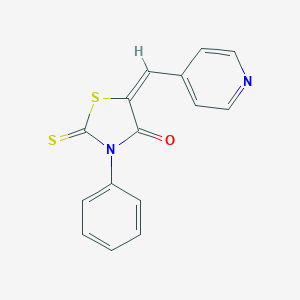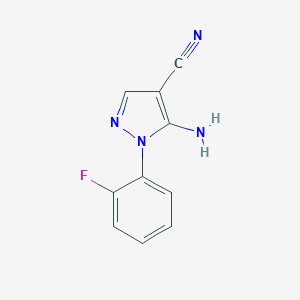
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as PTZ, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. The compound has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to reduce oxidative stress and increase antioxidant enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its yield is typically high. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is also stable under normal laboratory conditions and can be stored for extended periods. However, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has some toxicity at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the study of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. One potential direction is the investigation of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one as a potential therapeutic agent for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and its potential applications in cancer therapy.
Synthesemethoden
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of pyridine-4-carbaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained through the addition of phenyl isothiocyanate to the intermediate compound. The yield of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is typically high, and the compound can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to possess antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to possess anticancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
92427-61-7 |
|---|---|
Produktname |
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Molekularformel |
C15H10N2OS2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10N2OS2/c18-14-13(10-11-6-8-16-9-7-11)20-15(19)17(14)12-4-2-1-3-5-12/h1-10H/b13-10+ |
InChI-Schlüssel |
XSUKSJVVNSZBQG-JLHYYAGUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=NC=C3)/SC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Andere CAS-Nummern |
92427-61-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)




![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)


![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)

